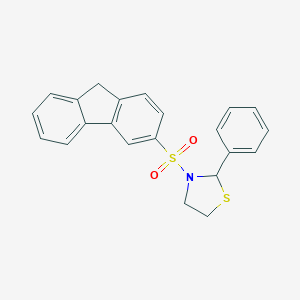![molecular formula C22H20ClFN2O2S B492560 1-((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)-4-(2-fluorophenyl)piperazine CAS No. 667911-95-7](/img/structure/B492560.png)
1-((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)-4-(2-fluorophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)-4-(2-fluorophenyl)piperazine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a biphenyl core with a chloro substituent, a sulfonyl group, and a piperazine ring substituted with a fluorophenyl group. Its intricate structure suggests a range of chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)-4-(2-fluorophenyl)piperazine typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of the Chloro Group: Chlorination of the biphenyl compound can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Sulfonylation: The sulfonyl group is introduced via sulfonyl chloride in the presence of a base such as pyridine.
Piperazine Ring Formation: The piperazine ring is synthesized through a nucleophilic substitution reaction involving a suitable diamine.
Fluorophenyl Substitution:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Sulfide derivatives.
Substitution: Various substituted biphenyl and piperazine derivatives.
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a pharmacophore in drug design.
- Studied for its interactions with biological macromolecules.
Medicine:
- Potential applications in the development of therapeutic agents, particularly in the treatment of neurological disorders due to its piperazine moiety.
Industry:
- Utilized in the synthesis of specialty chemicals and materials.
- Potential use in the development of novel polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1-((4’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)-4-(2-fluorophenyl)piperazine is largely dependent on its interaction with biological targets. The compound’s structure suggests it may interact with receptors or enzymes, modulating their activity. The piperazine ring is known to interact with neurotransmitter receptors, potentially influencing neurological pathways.
Comparison with Similar Compounds
1-((4’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)-4-phenylpiperazine: Lacks the fluorophenyl group, which may alter its reactivity and biological activity.
1-((4’-Bromo-[1,1’-biphenyl]-4-yl)sulfonyl)-4-(2-fluorophenyl)piperazine: Substitution of chloro with bromo can affect its chemical properties and reactivity.
Uniqueness: The presence of both chloro and fluorophenyl groups in 1-((4’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)-4-(2-fluorophenyl)piperazine provides a unique combination of electronic effects, influencing its reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
1-[4-(4-chlorophenyl)phenyl]sulfonyl-4-(2-fluorophenyl)piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClFN2O2S/c23-19-9-5-17(6-10-19)18-7-11-20(12-8-18)29(27,28)26-15-13-25(14-16-26)22-4-2-1-3-21(22)24/h1-12H,13-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVNBQFRVJVARB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClFN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenyl)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B492478.png)
![4-[3-(9H-fluoren-2-ylsulfonyl)-1,3-thiazolidin-2-yl]phenyl methyl ether](/img/structure/B492480.png)
![N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]-2-furamide](/img/structure/B492481.png)
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B492483.png)
![5-bromo-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2-furamide](/img/structure/B492486.png)
![2-(3,4-dimethoxyphenyl)-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)acetamide](/img/structure/B492488.png)
![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclohexanecarboxamide](/img/structure/B492490.png)
![N-(3-chlorophenyl)-N'-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]urea](/img/structure/B492493.png)
![5-bromo-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-furamide](/img/structure/B492495.png)
![3,4,5-triethoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B492496.png)
![N-(3-chlorophenyl)-N'-(3-imidazo[1,2-a]pyridin-2-ylphenyl)urea](/img/structure/B492497.png)
![N-(4-methoxyphenyl)-N'-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]urea](/img/structure/B492498.png)
![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-N'-(4-methoxyphenyl)urea](/img/structure/B492499.png)
